molecular formula C17H11Cl2NO2 B10980744 Methyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate

Methyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate

Cat. No.: B10980744
M. Wt: 332.2 g/mol
InChI Key: SJNQYKBMQWRUHN-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with chloro and carboxylate groups, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes:

    Starting Material: 4-chloroaniline and 2-chlorobenzaldehyde.

    Condensation Reaction: These reactants undergo a condensation reaction in the presence of a suitable catalyst, such as acetic acid, to form 6-chloro-2-(4-chlorophenyl)quinoline.

    Esterification: The resulting quinoline derivative is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more efficient catalysts and solvents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives, such as amines, using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation can be performed to introduce additional functional groups or to modify existing ones, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoquinoline derivative, while reduction can produce a quinoline with reduced functional groups.

Scientific Research Applications

Methyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of various drugs, particularly those targeting bacterial and parasitic infections.

    Biological Studies: The compound is used in studies investigating the biological activity of quinoline derivatives, including their antimicrobial and anticancer properties.

    Material Science: It is employed in the development of novel materials with specific electronic and optical properties.

    Agrochemicals: The compound is a precursor in the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate depends on its specific application. In medicinal chemistry, it often targets enzymes or receptors involved in bacterial or parasitic metabolism. The chloro and carboxylate groups enhance its binding affinity and specificity to these molecular targets, disrupting their normal function and leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and carboxylate groups allows for a wide range of chemical modifications, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

methyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO2/c1-22-17(21)14-9-16(10-2-4-11(18)5-3-10)20-15-7-6-12(19)8-13(14)15/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNQYKBMQWRUHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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